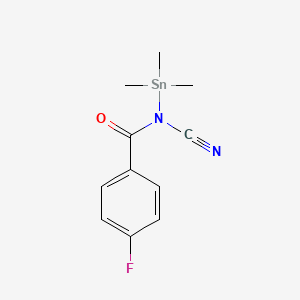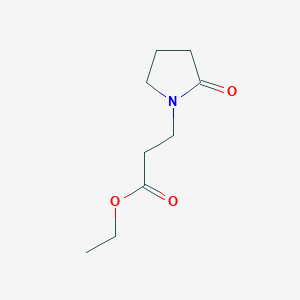
N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide is a chemical compound with the molecular formula C11H11FN2OSn This compound is characterized by the presence of a cyano group, a fluoro substituent, and a trimethylstannyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with trimethylstannyl cyanide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, organometallic compounds, and nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include benzamide oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro substituent can influence the compound’s electronic properties. The trimethylstannyl group can undergo substitution reactions, allowing the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-4-fluorobenzamide: Lacks the trimethylstannyl group, making it less versatile in substitution reactions.
N-Cyano-4-chloro-N-(trimethylstannyl)benzamide: Similar structure but with a chloro substituent instead of a fluoro group, leading to different reactivity and properties.
N-Cyano-4-methyl-N-(trimethylstannyl)benzamide: Contains a methyl group instead of a fluoro group, affecting its electronic properties and reactivity.
Uniqueness
N-Cyano-4-fluoro-N-(trimethylstannyl)benzamide is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and reactivity compared to other similar compounds. The combination of the cyano, fluoro, and trimethylstannyl groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Properties
CAS No. |
62150-02-1 |
|---|---|
Molecular Formula |
C11H13FN2OSn |
Molecular Weight |
326.94 g/mol |
IUPAC Name |
N-cyano-4-fluoro-N-trimethylstannylbenzamide |
InChI |
InChI=1S/C8H5FN2O.3CH3.Sn/c9-7-3-1-6(2-4-7)8(12)11-5-10;;;;/h1-4H,(H,11,12);3*1H3;/q;;;;+1/p-1 |
InChI Key |
HLQFWCKYFLKBOB-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)N(C#N)C(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide](/img/structure/B14543814.png)




![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)






